2,5-Dihydroxybenzaldehyde

Übersicht

Beschreibung

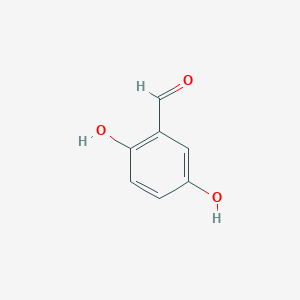

Gentisaldehyd, auch bekannt als 2,5-Dihydroxybenzaldehyd, ist eine organische Verbindung mit der Summenformel C7H6O3. Es handelt sich um einen Dihydroxybenzaldehyd mit Hydroxygruppen an den Positionen 2 und 5. Diese Verbindung ist bekannt für ihre antimikrobiellen Eigenschaften und wird in verschiedenen wissenschaftlichen und industriellen Anwendungen eingesetzt .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Mikrowellenge unterstützte Synthese: Ein Verfahren beinhaltet das Hinzufügen von 80 mmol trockenem Paraformaldehyd zu einer Mischung aus 12 mmol eines Phenolderivats und 2,5 mmol Magnesiumoxid-Nanokristallen. Die Mischung wird einer Mikrowellenbestrahlung bei 650 W ausgesetzt. Der Reaktionsverlauf wird durch Dünnschichtchromatographie verfolgt.

Kupferkatalysierte Synthese: Ein anderes Verfahren beinhaltet das Befüllen eines im Ofen getrockneten Schlenkrohrs mit Kupferiodid, Aryl bromid und Cäsiumhydroxid. Die Mischung wird 36 Stunden lang bei 120 °C gerührt.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für Gentisaldehyd sind nicht umfassend dokumentiert, aber die oben genannten Synthesewege können für industrielle Anwendungen hochskaliert werden.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Gentisaldehyd kann Oxidationsreaktionen eingehen, um entsprechende Carbonsäuren zu bilden.

Reduktion: Es kann zu Alkoholen reduziert werden.

Substitution: Die Hydroxygruppen in Gentisaldehyd können an Substitutionsreaktionen teilnehmen, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden häufig verwendet.

Hauptprodukte

Oxidation: Gentisinsäure.

Reduktion: 2,5-Dihydroxybenzylalcohol.

Substitution: Verschiedene substituierte Benzaldehyde.

Wissenschaftliche Forschungsanwendungen

Biological Activities

-

Antimicrobial Properties

- 2,5-Dihydroxybenzaldehyde exhibits notable antimicrobial activity against various pathogens. For instance, it has been shown to inhibit the growth of Staphylococcus aureus, a common cause of bovine mastitis, with a minimal inhibitory concentration (MIC) of 500 mg/L . This property makes it a candidate for developing new antiseptics to combat antibiotic-resistant strains.

- Additionally, it demonstrated effectiveness against Mycobacterium avium subsp. paratuberculosis and other foodborne pathogens like Campylobacter jejuni and Escherichia coli .

- Antioxidant Activity

- Anticancer Potential

Synthesis Applications

This compound serves as a crucial intermediate in organic synthesis:

- Pharmaceuticals and Dyes

- Novel Schiff Base Complexes

- Synthesis of Natural Products

Agricultural Applications

Recent studies have highlighted the compound's potential in agriculture:

- Aflatoxin Contamination Control

Case Studies

- A study evaluating the antimicrobial effects of gentisaldehyde on bovine mastitis revealed significant inhibitory effects on various strains of S. aureus, highlighting its potential as an alternative treatment option amidst rising antibiotic resistance .

- Another investigation into the use of this compound for controlling aflatoxin contamination demonstrated its practical application in agricultural practices aimed at improving food safety .

Wirkmechanismus

Gentisaldehyde exerts its antimicrobial effects by inhibiting the growth of bacteria. It targets bacterial cell walls and disrupts their integrity, leading to cell death. The compound also interferes with metabolic pathways, making it effective against antibiotic-resistant strains .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2,3-Dihydroxybenzaldehyd: Ähnliche Struktur, aber unterschiedliche Positionen der Hydroxygruppen.

3,4-Dihydroxybenzaldehyd: Ein weiteres Isomer mit Hydroxygruppen an verschiedenen Positionen.

2,4-Dihydroxybenzaldehyd: Ähnlich, aber mit Hydroxygruppen an den Positionen 2 und 4.

Einzigartigkeit

Gentisaldehyd ist einzigartig aufgrund seiner spezifischen Anordnung von Hydroxygruppen, die zu seinen einzigartigen antimikrobiellen Eigenschaften und Reaktionsfähigkeit im Vergleich zu anderen Dihydroxybenzaldehyden beiträgt .

Biologische Aktivität

2,5-Dihydroxybenzaldehyde, also known as gentisaldehyde, is a phenolic compound with significant biological activities. This article explores its antimicrobial properties, potential applications in agriculture, and cytotoxicity profiles based on recent studies.

This compound is characterized by the following physicochemical properties:

- Molecular Formula : CHO

- Melting Point : 97-99 °C

- Boiling Point : Approximately 213.5 °C

- Solubility : Soluble in water and organic solvents

- Appearance : Yellow to khaki crystalline powder

General Overview

Gentisaldehyde exhibits notable antimicrobial properties against various pathogens. Research has shown its effectiveness against:

- Mycobacterium avium subsp. paratuberculosis

- Staphylococcus aureus

- Aspergillus flavus

Minimum Inhibitory Concentration (MIC)

The MIC values for gentisaldehyde have been documented in several studies:

| Pathogen | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 500 |

| Mycobacterium avium | Not specified in the studies |

| Aspergillus flavus | 74 |

A study reported that gentisaldehyde inhibited the growth of Aspergillus flavus by 98.7% and significantly reduced aflatoxin contamination from 994 to 1 µg/kg .

Bovine Mastitis Prevention

A significant study evaluated the antimicrobial efficacy of gentisaldehyde against bovine mastitis caused by S. aureus. The study involved:

- Sample Size : 172 bovine mastitis S. aureus isolates

- Method : Automated robot-based microdilution method for MIC determination

- Findings : Gentisaldehyde demonstrated low cytotoxicity with MIC values correlating with its antimicrobial effectiveness. It was found to be a potential candidate for reducing antibiotic use in dairy cattle .

Radical Scavenging Activity

In a separate investigation involving steroidal spirochromenes synthesized using gentisaldehyde, it was noted that these compounds exhibited approximately 80% radical scavenging activity in the DPPH assay at a concentration of 288 nM .

Cytotoxicity Studies

Cytotoxicity assays using bovine mammary epithelial MAC-T cells revealed that both gentisaldehyde and its derivative, 2,3-dihydroxybenzaldehyde, showed low toxicity at concentrations corresponding to their MIC values (50 and 90) . The XTT assay indicated that cell viability was maintained at these concentrations, suggesting a favorable safety profile for potential therapeutic applications.

Eigenschaften

IUPAC Name |

2,5-dihydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-4-5-3-6(9)1-2-7(5)10/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFRCXCBWIQVRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061601 | |

| Record name | Benzaldehyde, 2,5-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gentisate aldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.38E+04 mg/L @ 25 °C (exp) | |

| Record name | Gentisate aldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1194-98-5 | |

| Record name | 2,5-Dihydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1194-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dihydroxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001194985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dihydroxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 2,5-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 2,5-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dihydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIHYDROXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q83HDS90W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Gentisate aldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

100.00 to 103.00 °C. @ 760.00 mm Hg | |

| Record name | Gentisate aldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.